Structural Differentiation: The N-Phenyl Substituent vs. The 4-Methoxyphenyl Moiety of CX-4945
The replacement of the 4-methoxyphenyl group in CX-4945 with an unsubstituted N-phenyl group in the target compound (CAS 921487-92-5) represents a critical structural modification. CX-4945 is a highly potent, orally bioavailable inhibitor of CK2 (IC50 = 1 nM, Ki = 0.38 nM) and is an advanced clinical candidate [1]. The N-phenyl analog lacks the para-methoxy group, which is a key pharmacophoric element for CK2 binding and is predicted to increase lipophilicity (XLogP3: ~3.0 vs ~2.5 for the fluoro-analog) [2].
| Evidence Dimension | Physicochemical and Pharmacophoric Identity |
|---|---|
| Target Compound Data | N-phenyl substituent; XLogP3 (predicted): ~3.0; MW: 358.46 g/mol. |
| Comparator Or Baseline | CX-4945 (N-4-methoxyphenyl analog); IC50 (CK2) = 1 nM; Ki (CK2α) = 0.38 nM. |
| Quantified Difference | Absence of para-methoxy group eliminates key CK2 interaction; predicted increase in lipophilicity (ΔXLogP3 ≈ +0.5). |
| Conditions | Physicochemical prediction; in vitro kinase assay for CX-4945. |
Why This Matters
This structural distinction precludes the assumption that the target compound shares the well-characterized CK2 inhibitory potency of CX-4945, making it a distinct chemical entity for SAR exploration.
- [1] Chemical Probes Portal. Probe Report: CX-4945 (Silmitasertib). View Source
- [2] PubChem. 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide. Computed Properties for CID 27549337. View Source
